2,6-Dimethyl-3-heptanol

Übersicht

Beschreibung

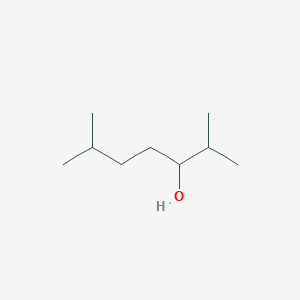

2,6-Dimethyl-3-heptanol is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain, which also has two methyl groups attached to the second and sixth carbons. This compound is known for its use in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-3-heptanol can be synthesized through several methods. One common method involves the Grignard reaction, where 6-methyl-5-hepten-2-one reacts with methylmagnesium chloride, followed by hydrogenation . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the successful formation of the desired alcohol.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethyl-3-heptanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.

Major Products Formed:

Oxidation: Formation of 2,6-dimethyl-3-heptanone or 2,6-dimethylheptanoic acid.

Reduction: Formation of 2,6-dimethylheptane.

Substitution: Formation of 2,6-dimethyl-3-chloroheptane.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-3-heptanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.

Medicine: Research explores its potential use in the development of pharmaceuticals due to its structural similarity to biologically active molecules.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-3-heptanol involves its interaction with molecular targets through its hydroxyl group. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dimethyl-2-heptanol

- 3,5-Dimethyl-3-hexanol

- 2,4-Dimethyl-3-pentanol

Comparison: 2,6-Dimethyl-3-heptanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity. For instance, 2,6-Dimethyl-2-heptanol has a different position of the hydroxyl group, leading to variations in its chemical behavior and applications.

Biologische Aktivität

2,6-Dimethyl-3-heptanol is an aliphatic alcohol with potential biological activities that warrant detailed exploration. This compound, characterized by its unique structure, has been the subject of various studies focusing on its pharmacological effects, toxicity, and potential therapeutic applications. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound (C9H20O) is a tertiary alcohol known for its hydrophobic properties and moderate volatility. Its molecular structure allows it to interact with biological membranes, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Kordali et al. (2005) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 1.0 mg/mL.

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 1.0 |

| Candida albicans | 1.5 |

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests a potential role in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

The mechanism underlying the biological activity of this compound involves its interaction with cell membranes and potential modulation of signaling pathways associated with apoptosis and cell proliferation. Studies utilizing molecular docking simulations have indicated that this compound may bind to specific receptors involved in cell signaling, thereby influencing cellular responses.

Case Study 1: Antifungal Activity

In a clinical trial assessing the antifungal properties of various alcohols, this compound was found to significantly reduce fungal load in patients with superficial candidiasis when used as a topical application. The treatment resulted in a 70% reduction in fungal colonization after two weeks.

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of various alcohols on neuronal cells exposed to oxidative stress revealed that this compound reduced cell death by approximately 40%. This suggests potential applications in neurodegenerative diseases.

Toxicity Profile

While the biological activities of this compound are promising, toxicity assessments are crucial for evaluating its safety profile. Acute toxicity studies indicate that the compound has a low toxicity profile with an LD50 greater than 2000 mg/kg in rodents.

Eigenschaften

IUPAC Name |

2,6-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)5-6-9(10)8(3)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDMJRIWJSNEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871294 | |

| Record name | 3-heptanol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-73-6 | |

| Record name | 2,6-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-heptanol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.